4-Bromo-2-(2-hydroxyethoxy)benzonitrile

Synthetic chemistry Building blocks Cross-coupling

Procuring a generic bromo-hydroxyethoxy-benzonitrile without positional specification risks obtaining an inactive regioisomer that blocks Pd-catalyzed cross-coupling. 4-Bromo-2-(2-hydroxyethoxy)benzonitrile (CAS 1600906-13-5, ≥98%) supplies the correct 4-bromo substitution pattern with two chemically orthogonal handles for sequential functionalization: • Para-bromine: Enables Suzuki-Miyaura coupling to install biaryl pharmacophores, as exemplified in kinase inhibitor scaffolds of US 8969335 B2. • Terminal primary alcohol: Allows subsequent carbamate, ether, or PEGylated prodrug elaboration without interfering with the coupling step. • Supplied with ISO-certified quality documentation; suitable for pharmaceutical R&D and HPLC/LCMS impurity tracking via its characteristic bromine isotope pattern.

Molecular Formula C9H8BrNO2
Molecular Weight 242.07 g/mol
CAS No. 1600906-13-5
Cat. No. B1382152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(2-hydroxyethoxy)benzonitrile
CAS1600906-13-5
Molecular FormulaC9H8BrNO2
Molecular Weight242.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)OCCO)C#N
InChIInChI=1S/C9H8BrNO2/c10-8-2-1-7(6-11)9(5-8)13-4-3-12/h1-2,5,12H,3-4H2
InChIKeyCSVOHAIQFDAKCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(2-hydroxyethoxy)benzonitrile: Core Identity and Procurement


4-Bromo-2-(2-hydroxyethoxy)benzonitrile (CAS 1600906-13-5; molecular formula C₉H₈BrNO₂; molecular weight 242.07 g/mol) is a disubstituted benzonitrile derivative classified as a heterobifunctional building block . Its structure integrates an electron-withdrawing nitrile group at position 1, a bromine atom at the 4-position for cross-coupling reactivity, and a 2-(2-hydroxyethoxy) chain at the 2-position that provides a terminal primary alcohol for further derivatization . As cataloged by multiple supplier databases, this compound is primarily sourced for pharmaceutical and agrochemical intermediate synthesis, where its orthogonal reactive handles enable sequential functionalization strategies not achievable with mono-functional analogs .

4-Bromo-2-(2-hydroxyethoxy)benzonitrile: Why Generic Analogs Fall Short


Procurement of a generic 'bromo-hydroxyethoxy-benzonitrile' without positional specification risks receiving an isomer with fundamentally different reactivity and downstream compatibility. Regioisomers such as 5-Bromo-2-(2-hydroxyethoxy)benzonitrile and 3-Bromo-4-(2-hydroxyethoxy)benzonitrile alter the electronic environment of the nitrile and the steric accessibility of the bromine, directly impacting cross-coupling yields and the biological activity of final products . The non-brominated analog 2-(2-hydroxyethoxy)benzonitrile (CAS 313655-45-7) lacks the aryl halide handle entirely, precluding Pd-catalyzed coupling steps that are central to many medicinal chemistry workflows . These structural differences are not cosmetic; they represent orthogonal reaction vectors that determine whether a synthetic route succeeds or fails at the C–C bond-forming step.

4-Bromo-2-(2-hydroxyethoxy)benzonitrile: Head-to-Head Comparison


Dual Orthogonal Handles vs. Mono-Functional Analogs

4-Bromo-2-(2-hydroxyethoxy)benzonitrile provides two orthogonal reactive sites on a single aromatic scaffold: an aryl bromide at C-4 capable of Suzuki–Miyaura, Buchwald–Hartwig, or Ullmann-type couplings, and a terminal primary alcohol on the 2-(2-hydroxyethoxy) chain available for esterification, etherification, or oxidation. By contrast, 2-(2-hydroxyethoxy)benzonitrile (CAS 313655-45-7) lacks the aryl bromide entirely, limiting its synthetic utility to alcohol derivatization only . 4-Bromo-2-hydroxybenzonitrile (CAS 288067-35-6) offers the aryl bromide but replaces the hydroxyethoxy chain with a phenolic –OH, which exhibits different acidity (pKₐ ~8–10 for phenol vs. ~15–16 for primary alcohol), different nucleophilicity, and different hydrogen-bonding capacity, fundamentally altering its reactivity profile [1]. The target compound thus enables sequential, chemoselective transformations that neither analog can achieve alone.

Synthetic chemistry Building blocks Cross-coupling Bioconjugation

Regioisomeric Effects on Cross-Coupling

The position of the bromine atom relative to the nitrile and hydroxyethoxy groups dictates the electronic character of the C–Br bond available for oxidative addition. In 4-Bromo-2-(2-hydroxyethoxy)benzonitrile, the bromine is para to the electron-withdrawing nitrile, which activates the ring toward nucleophilic aromatic substitution and modulates the rate of Pd(0) oxidative addition. In the regioisomer 5-Bromo-2-(2-hydroxyethoxy)benzonitrile (bromine meta to nitrile), the electronic influence of the nitrile on the C–Br bond is attenuated, and the steric environment around the bromine differs due to adjacency to the hydroxyethoxy chain . This positional difference translates to quantifiably different reaction outcomes: in a related benzonitrile kinase inhibitor patent (US 8969335 B2), 4-bromo-substituted benzonitrile intermediates demonstrated superior conversion rates in SNAr reactions compared to 5-bromo isomers under identical conditions (representative yield difference >15%) [1]. While the patent does not test the exact target compound, the electronic rationale directly extrapolates to 4-Bromo-2-(2-hydroxyethoxy)benzonitrile, supporting the selection of the 4-bromo regioisomer for synthetic reliability.

Medicinal chemistry Structure–activity relationship Cross-coupling Regioselectivity

Purity and Batch Consistency: Sourcing Comparison

Commercially sourced 4-Bromo-2-(2-hydroxyethoxy)benzonitrile is supplied with documented purity specifications and batch-specific Certificates of Analysis (CoA), which are critical for reproducible research. MolCore offers this compound at NLT 98% purity under ISO-certified quality systems . Santa Cruz Biotechnology provides lot-specific CoA data upon request . By contrast, in-house synthesis of the target compound via the reaction of 4-bromo-2-hydroxybenzonitrile with ethylene oxide or 2-bromoethanol requires careful control of stoichiometry to avoid over-alkylation at the phenolic oxygen (which would produce the undesired 2-(2-bromoethoxy) derivative) and to minimize dimerization of the hydroxyethoxy chain. The published synthesis of the closely related 4-(2-bromoethoxy)benzonitrile reports a modest 53% isolated yield after column chromatography, highlighting the purification challenges inherent to this scaffold class . The availability of analytically certified material reduces the risk of introducing unidentified impurities into downstream biological assays, which is especially important when the compound is used as a starting material in multi-step medicinal chemistry campaigns.

Quality control Procurement Reproducibility Analytical chemistry

4-Bromo-2-(2-hydroxyethoxy)benzonitrile: Application Scenarios


Sequential Pd-Coupling and Alcohol Derivatization

In kinase inhibitor programs, the 4-bromo group enables Suzuki–Miyaura coupling to install biaryl pharmacophores, after which the terminal –OH of the hydroxyethoxy chain can be elaborated to carbamates, ethers, or PEGylated prodrug moieties. This sequential strategy, enabled by the compound's orthogonal handles, is central to the benzonitrile-based kinase inhibitor scaffolds disclosed in US 8969335 B2, where 4-bromo-substituted intermediates serve as key branch points for library synthesis [1]. Procuring the 4-bromo regioisomer specifically ensures compatibility with the electronic requirements of these published medicinal chemistry routes; switching to the 5-bromo or non-brominated analog would block the critical Pd-catalyzed diversification step.

Bifunctional Probe Construction for Target Engagement

The compound's two chemically distinct reactive sites support the construction of bifunctional chemical probes: the aryl bromide for attaching a photoreactive crosslinking group (e.g., diazirine) via metal-catalyzed coupling, and the primary alcohol for subsequent installation of a reporter tag (fluorophore or biotin) through ester or ether linkages. This orthogonal labeling approach minimizes the risk of tag interference with target binding, a design principle that requires the spatial separation and chemical independence uniquely provided by the 4-bromo-2-(2-hydroxyethoxy) substitution pattern relative to mono-functional or phenol-based analogs [2].

AOPP Herbicide Analog Scaffold

The hydroxyethoxy chain at the 2-position structurally resembles the oxypropionate linker found in commercial AOPP herbicides (e.g., fenoxaprop, cyhalofop). Coupling 4-Bromo-2-(2-hydroxyethoxy)benzonitrile with substituted phenols via the terminal alcohol, followed by Suzuki–Miyaura elaboration of the aryl bromide, provides a modular entry into diversified benzonitrile-containing herbicide candidate libraries. The 4-bromo substitution pattern ensures that the aryl halide is positioned para to the nitrile, matching the electronic profile of known AOPP pharmacophores, while non-brominated or differently substituted analogs lack this synthetic entry point .

Analytical Reference Standard and Impurity Profiling

Due to its well-defined structure (C₉H₈BrNO₂, MW 242.07) and the availability of high-purity commercial batches (≥98% by HPLC) with ISO-certified quality documentation, 4-Bromo-2-(2-hydroxyethoxy)benzonitrile can serve as a reference standard for HPLC/LCMS method development in pharmaceutical quality control laboratories . Its distinct retention time, UV absorbance profile (benzonitrile chromophore, λ_max ~240–260 nm), and characteristic bromine isotope pattern (¹⁷⁹Br:⁸¹Br, ~1:1 ratio) provide unambiguous identification markers that facilitate impurity tracking in reaction monitoring and release testing of API intermediates.

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